molecular formula C20H16N4O2S B7751785 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide

2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide

Cat. No.: B7751785
M. Wt: 376.4 g/mol
InChI Key: LUFCZMXABMUGLW-UHFFFAOYSA-N
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Description

2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide is a complex organic compound that features a pyrimidine ring, a cyano group, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide typically involves the reaction of substituted pyrimidine derivatives with appropriate thiol and acetamide reagents. One common method involves the condensation of 5-cyano-4-oxo-6-phenyl-2-thiopyrimidine with N-(3-methylphenyl)acetamide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent-free methods and microwave-assisted synthesis are also explored to improve efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The cyano and sulfanyl groups play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential as a lead compound in drug development highlight its significance in scientific research .

Properties

IUPAC Name

2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S/c1-13-6-5-9-15(10-13)22-17(25)12-27-20-23-18(14-7-3-2-4-8-14)16(11-21)19(26)24-20/h2-10H,12H2,1H3,(H,22,25)(H,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUFCZMXABMUGLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC(=O)C(=C(N2)C3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC(=O)C(=C(N2)C3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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